Aminopyrimidine derivative 8
Description
Significance of the Aminopyrimidine Scaffold in Medicinal Chemistry
The aminopyrimidine scaffold is a privileged structure in drug discovery, prized for its versatile chemical reactivity and ability to interact with a wide array of biological targets. ijpsjournal.comnih.gov Its basic structure consists of a six-membered pyrimidine (B1678525) ring with an attached amino group, an arrangement that allows for multiple chemical interactions such as hydrogen bonding, which can enhance its binding affinity to biomolecules. ijpsjournal.comijpsjournal.com More than 75% of drugs approved by the FDA and currently on the market contain a nitrogen-based heterocyclic moiety, highlighting the importance of scaffolds like aminopyrimidine. namibian-studies.com
The pyrimidine ring system is widespread in nature, forming the structural basis for essential biomolecules such as the nucleobases cytosine, thymine, and uracil, as well as thiamine (B1217682) (vitamin B1). ijpsjournal.comwikipedia.org While pyrimidine derivatives like alloxan (B1665706) were known in the early 19th century, the first laboratory synthesis of a pyrimidine compound, barbituric acid, was reported in 1879. wikipedia.org Over the past six decades, pyrimidines have become an increasingly vital core structure in a multitude of drug molecules. nih.govresearchgate.net This evolution is driven by the pyrimidine ring's ability to act as a bioisostere for other aromatic systems and its capacity to improve the pharmacokinetic properties of a drug candidate. nih.gov The development of synthetic pyrimidine-based drugs has led to treatments for a vast range of conditions, including infections, cancer, and neurological disorders. researchgate.netgsconlinepress.com
The aminopyrimidine moiety is a key component in a wide spectrum of functionally diverse bioactive molecules. niscair.res.in Its presence is associated with numerous pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and antioxidant properties. ijpsjournal.commdpi.comresearchgate.net The versatility of the aminopyrimidine scaffold allows it to serve as a foundational structure for synthesizing other complex heterocyclic systems. mdpi.com Several successful therapeutic agents incorporate this moiety, such as the anticancer drugs Imatinib and Nilotinib, which act as tyrosine kinase inhibitors. ijpsjournal.comoaji.net This broad utility underscores the rationale for its continued exploration in the development of new therapeutic agents. ijpsjournal.comchemrj.org
Historical Context and Evolution of Pyrimidine-Based Heterocycles in Therapeutic Development
Rationale for the Advanced Research on Aminopyrimidine Derivative 8
The general importance of the aminopyrimidine scaffold provides the impetus for synthesizing and evaluating new derivatives. Specific research programs aim to identify novel compounds with potential therapeutic applications, leading to the investigation of molecules like this compound.
This compound was identified during a focused research initiative to discover and develop potent inhibitors of the β-glucuronidase enzyme. mdpi.comsemanticscholar.orgnih.gov Elevated activity of this enzyme is linked to various pathological conditions, which makes its inhibition an important area of research. mdpi.comsemanticscholar.org In a study that synthesized and evaluated a series of twenty-seven 2-aminopyrimidine (B69317) derivatives, "compound 8" was specifically assessed for its biological activity. mdpi.com
The synthesis of this series involved the reaction of commercially available 2-amino-4,6-dichloropyrimidine (B145751) with various amines under solvent-free conditions. mdpi.com this compound is chemically identified as 6-Chloro-4-(N-(4-n-butoxy)phenyl)-2,4-pyrimidinediamine . mdpi.com
During in vitro testing, this compound demonstrated moderate inhibitory activity against β-glucuronidase. mdpi.com The research findings for this and other related compounds from the study are detailed in the table below.
Table 1: In Vitro β-Glucuronidase Inhibition by Selected Aminopyrimidine Derivatives
| Compound | Chemical Name | IC₅₀ (µM)¹ |
|---|---|---|
| This compound | 6-Chloro-4-(N-(4-n-butoxy)phenyl)-2,4-pyrimidinediamine | 72.0 ± 6.20 |
| Compound 24 | Not specified in article | 2.8 ± 0.10 |
| D-saccharic acid 1,4-lactone | (Standard Inhibitor) | 45.75 ± 2.16 |
¹IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
While compound 24 was identified as the most potent inhibitor in the series, the characterization of compound 8 contributed to the study's structure-activity relationship analysis, providing valuable data on how different chemical substitutions affect inhibitory potential. mdpi.com
Despite significant progress, the development of aminopyrimidine derivatives faces ongoing challenges and presents numerous opportunities for future research. A primary goal is the creation of compounds with enhanced potency and greater selectivity for their biological targets to improve efficacy. ijsat.org There is a continuous need to explore novel synthetic strategies, such as microwave-assisted synthesis and multicomponent reactions, to improve efficiency and expand molecular diversity. ijsat.orgscirp.org
Future research is directed towards several key areas:
Combating Antimicrobial Resistance: Developing novel aminopyrimidine-based agents to tackle drug-resistant strains of bacteria and fungi remains a critical priority. ijpsjournal.comnih.gov
Oncology: The pyrimidine scaffold is central to the design of new anticancer agents, particularly kinase inhibitors targeting specific signaling pathways in cancer cells. ijsat.orgnih.govnih.gov
Hybrid Molecules: The design of hybrid molecules that combine the aminopyrimidine scaffold with other pharmacophores is a promising strategy to develop dual-target inhibitors or agents with novel mechanisms of action. nih.govnih.gov
New Therapeutic Areas: Research is expanding to evaluate aminopyrimidine derivatives for their potential in treating a wider range of diseases, including neurodegenerative disorders and chronic pain. nih.gov
The exploration of compounds like this compound, even those with moderate activity, is crucial as it contributes to the broader understanding of structure-activity relationships, guiding the rational design of next-generation therapeutic agents. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H34N6O4 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
5-[2-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]pyrimidin-4-yl]-3-methoxy-2-(oxan-4-yloxy)benzonitrile |
InChI |
InChI=1S/C29H34N6O4/c1-37-27-19-21(18-22(20-30)28(27)39-25-7-16-38-17-8-25)26-6-9-31-29(33-26)32-23-2-4-24(5-3-23)35-12-10-34(11-13-35)14-15-36/h2-6,9,18-19,25,36H,7-8,10-17H2,1H3,(H,31,32,33) |
InChI Key |
XDKGLOMIIQBBCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC2CCOCC2)C#N)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Aminopyrimidine Derivative 8
Established Synthetic Pathways for the Aminopyrimidine Core Structure.rsc.orgmdpi.commdpi.comutrgv.edupharmahealthsciences.netresearchgate.netresearchgate.net
The 2-aminopyrimidine (B69317) scaffold is a crucial component in numerous biologically active compounds. pharmahealthsciences.netnih.gov Its synthesis has been a subject of extensive research, leading to the development of several reliable methods. researchgate.netresearchgate.netnih.gov
A primary and widely used method for constructing the aminopyrimidine ring is through the condensation reaction of a 1,3-dielectrophilic component with a guanidine (B92328) derivative, which serves as the N-C-N dinucleophile. nih.gov This convergent synthesis approach is versatile and allows for the introduction of various substituents onto the pyrimidine (B1678525) ring. nih.gov
Common dielectrophilic starting materials include β-dicarbonyl compounds, β-ketoesters, and β-ketonitriles. nih.gov The reaction is typically carried out in a polar solvent under heating, often in the presence of a condensing agent, and can yield 2-aminopyrimidines with diverse functionalities in good to excellent yields. mdpi.comnih.gov For instance, the condensation of chalcones with guanidine hydrochloride in ethanol (B145695) is a well-established method for producing 2-aminopyrimidine derivatives. researchgate.net Similarly, ferrocenyl-substituted aminopyrimidines have been synthesized through the reaction of 2-cyano-3-ferrocenylacrylonitrile with amidines in an aqueous medium. clockss.org
Another approach involves the reaction of substituted methanols with sodium hydride to generate nucleophiles that can then react with 2,4-diamino-6-chloropyrimidine to yield 2,4-diamino-6-substituted pyrimidines. mdpi.com
Multicomponent reactions (MCRs) have gained significant attention in heterocyclic chemistry due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. researchgate.netnih.gov Aminopyrimidines are valuable substrates in MCRs for the synthesis of a wide array of heterocyclic compounds. researchgate.net
These reactions can be categorized based on the type of product formed, such as fused cyclic pyrimidine derivatives or acyclic substituted pyrimidines. researchgate.net The reactivity of aminopyrimidines in MCRs can be harnessed to create complex molecular architectures. researchgate.net For example, a one-pot multicomponent reaction involving aromatic amines, piperonal, and malononitriles under microwave irradiation can afford fused 4-amino nicotino nitriles, which can be further cyclized to yield fused 4-amino pyrimidines. sciencescholar.us
In line with the principles of green chemistry, catalyst-free and solvent-free synthetic methods have been developed for aminopyrimidine derivatives. These methods offer advantages such as reduced environmental impact, simpler work-up procedures, and often lower costs. researchgate.netsemanticscholar.org
One such method involves the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) without the use of a solvent or catalyst. mdpi.comnih.gov This approach has been shown to produce 2-aminopyrimidine derivatives in good to excellent yields. mdpi.comnih.gov Another example is the catalyst-free, four-component reaction for the synthesis of 2-aminopyridines, a related class of heterocycles, which demonstrates the potential of these green approaches. researchgate.netsemanticscholar.orgmdpi.com
Multicomponent Reaction (MCR) Strategies for Aminopyrimidine Derivative Scaffold Construction
Targeted Synthesis of Aminopyrimidine Derivative 8.acs.orgacs.orgresearchgate.net
The synthesis of the specific molecule, N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-((5-((4-methylpiperazin-1-yl)methyl)pyridin-2-yl)amino)pyrimidin-4-amine , involves a multi-step process that builds upon the foundational aminopyrimidine core.
While the exact synthesis of this specific compound is proprietary and detailed in patent literature, the general approach can be inferred from similar structures. The synthesis likely involves the sequential coupling of pre-functionalized building blocks. A plausible synthetic route would involve:
Preparation of the Substituted Aniline (B41778) Moiety : Synthesis of 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. This can be achieved through a series of reactions starting from a commercially available substituted toluene (B28343) or benzonitrile. For instance, similar structures have been synthesized by the SN2 displacement of a benzyl (B1604629) bromide with a substituted piperazine (B1678402), followed by the reduction of a nitro group to an aniline. acs.org
Preparation of the Substituted Pyridine (B92270) Moiety : Synthesis of 5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine. This fragment can be prepared by methods such as the reductive amination of a pyridine-3-carbaldehyde with a piperazine derivative. acs.org
Assembly of the Diaminopyrimidine Core : The final assembly would likely involve a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to connect the aniline and pyridine moieties to a central di-chlorinated pyrimidine scaffold.
The table below outlines a hypothetical, though chemically reasonable, multi-step synthesis for a key intermediate, illustrating the types of reactions and conditions often employed.
| Step | Starting Material | Reagent(s) | Conditions | Product |
| 1 | 4-Nitro-2-(trifluoromethyl)toluene | N-Bromosuccinimide (NBS), AIBN | CCl4, reflux | 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene |
| 2 | 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | N-Ethylpiperazine, K2CO3 | Acetonitrile, room temp | 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine |
| 3 | 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | H2, Pd/C | Methanol, room temp | 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline |
This table represents a plausible synthetic sequence for an intermediate based on known chemical transformations.
The structural elucidation of newly synthesized compounds like this compound is crucial and is accomplished using a combination of spectroscopic and spectrometric techniques. utrgv.edupharmahealthsciences.netrjptonline.orgijcr.inforesearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. utrgv.eduresearchgate.net The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms. For complex molecules, 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to establish definitive structural assignments.
Mass Spectrometry (MS) : This technique provides the molecular weight of the compound and information about its fragmentation pattern. mdpi.comutrgv.edu High-resolution mass spectrometry (HRMS) is particularly important as it provides a highly accurate molecular formula, which serves as a powerful confirmation of the compound's identity. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as N-H, C=O, and C-F bonds, by observing their characteristic absorption frequencies. rjptonline.orgijcr.info
The table below summarizes the key analytical techniques and the type of information they provide for structural confirmation.
| Analytical Technique | Information Obtained |
| 1H NMR | Provides information on the proton environment, including the number of different types of protons and their neighboring atoms. |
| 13C NMR | Determines the number and types of carbon atoms in the molecule. |
| Mass Spectrometry (MS/HRMS) | Confirms the molecular weight and elemental composition of the compound. utrgv.edu |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. rjptonline.orgijcr.info |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the compound, which is compared with the theoretical values. mdpi.com |
Specific Reaction Conditions and Reagent Optimization for this compound
Derivatization and Structural Diversification Strategies for this compound Analogues
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to interact with a wide range of biological targets through hydrogen bonding and other interactions. ijpsjournal.com Strategies to diversify this core structure are crucial for fine-tuning the pharmacological profile of potential drug candidates. These strategies involve the precise addition of various chemical groups, the construction of more complex ring systems, and the creation of hybrid molecules.
Strategic Introduction of Functional Groups for Modulated Biological Activity
One common strategy involves the substitution at the chloro-positions of a dichlorinated aminopyrimidine core. For instance, in a study aimed at developing β-glucuronidase inhibitors, a series of 2-aminopyrimidine derivatives were synthesized from 2-amino-4,6-dichloropyrimidine. mdpi.com The introduction of a butoxy group at the C-4 position (yielding compound 8 ) resulted in a compound with moderate inhibitory activity, whereas a similar compound with a methoxy (B1213986) group was inactive. mdpi.com This highlights that even subtle changes, like increasing the length of an alkyl chain, can dramatically impact biological function. mdpi.com
In another example, researchers synthesized organophosphorus aminopyrimidines to create novel antibacterial agents. nih.gov These compounds were designed to combine the recognized antimicrobial properties of the aminopyrimidine moiety with the unique biological interactions afforded by organophosphorus fragments. The design strategy involved varying the aromatic groups attached to the core structure to investigate their effects on biological activity. nih.gov
The introduction of functional groups can also enhance anticancer activity. In one study, a series of aminopyrimidine derivatives were synthesized, with compound 8a (a 5-arylethylidene-amino-2-thiopyrimidine-4-one) showing potent cytotoxic effects against several human tumor cell lines. researchgate.netmdpi.com The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the aryl ring was critical for the observed anticancer activity. mdpi.com
Table 1: Examples of Functional Group Introduction in Aminopyrimidine Derivatives
| Base Scaffold | Introduced Functional Group(s) | Resulting Compound Designation | Observed Biological Effect |
|---|---|---|---|
| 2-amino-4,6-dichloropyrimidine | 4-n-butoxy anilino | Compound 8 | Moderate β-glucuronidase inhibition mdpi.com |
| Aminopyrimidine | Organophosphorus fragment and varied aromatic groups | Not specified | Antibacterial activity nih.gov |
| 6-aminouracil | 4-nitrobenzylidene and a thio-group | Compound 8 | Negative impact on anticancer activity mdpi.com |
| 2-aminopyrimidine | p-F benzyl ring and propanediamine | Not specified | Enhanced cell viability reduction in cancer lines researchgate.net |
Synthesis of Fused Heterocyclic Systems Derived from this compound
A powerful strategy to create novel chemical entities with distinct biological profiles is to use the aminopyrimidine ring as a foundation for building more complex, fused heterocyclic systems. This approach locks the molecule into a more rigid conformation, which can lead to enhanced selectivity and potency for a biological target.
A common method involves using ortho-aminopyrimidine aldehydes or ketones as precursors. These molecules contain an amino group and a carbonyl group in adjacent positions, making them ideal starting materials for cyclization reactions to form a new, fused ring. researchgate.net This synthetic route has been successfully employed to construct a wide array of fused systems, including:
Pyrido[2,3-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines
Thieno[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidines researchgate.net
For example, a study on the synthesis of 8-azaguanosine analogues, which are triazolo[4,5-d]pyrimidines, utilized an aminopyrimidine intermediate. nih.gov The synthesis involved the cyclization of a diaminopyrimidine derivative to form the fused triazole ring, demonstrating how the aminopyrimidine core serves as a critical building block for these more complex structures. nih.gov Another approach uses 4-amino nicotino nitrile as a precursor, which undergoes cycloaddition with reagents like formamide (B127407) or urea (B33335) to yield fused 4-amino pyrimidine derivatives. sciencescholar.us This method has been used to create new series of pyrimidine-based compounds efficiently. sciencescholar.us
The Dimroth rearrangement is another important reaction in this context, where a fused triazolo[4,3-a]pyrimidine can rearrange to the more thermodynamically stable triazolo[1,5-a]pyrimidine isomer (8 ). clockss.org This highlights the chemical versatility and potential for structural rearrangement inherent in these systems.
Table 2: Fused Heterocyclic Systems from Aminopyrimidine Precursors
| Precursor Type | Reaction | Fused System Formed | Example Compound |
|---|---|---|---|
| o-Aminopyrimidine aldehyde/ketone | Hetero-annulation | Pyrido[2,3-d]pyrimidine, etc. researchgate.net | Not specified |
| Diaminopyrimidine | Nitrosation/Cyclization | Triazolo[4,5-d]pyrimidine nih.gov | 8-azaguanosine analogues |
| 4-amino nicotino nitrile | Cycloaddition | Fused 4-amino pyrimidines sciencescholar.us | Not specified |
| Hydrazinopyrimidine | Cyclization with rearrangement | s-Triazolo[1,5-a]pyrimidine clockss.org | Compound 8 |
Design and Synthesis of Chimeric Molecules Incorporating the this compound Moiety
Chimeric molecules, also known as hybrid molecules, are compounds designed by combining two or more distinct pharmacophores into a single entity. This strategy aims to create drugs that can interact with multiple biological targets simultaneously or that combine the desirable properties of different parent molecules. The aminopyrimidine scaffold is an excellent component for such chimeras due to its proven biological relevance.
One prominent application of this strategy is in the design of novel protein kinase inhibitors. For example, researchers have developed chimeric molecules by combining the aminopyrimidine fragment with parts of other known antitumor drugs. researchgate.net This approach has led to the synthesis of compounds with potential multi-kinase activity profiles. researchgate.net
A specific example is the development of inhibitors for DOT1L, an enzyme implicated in cancer. Researchers designed new inhibitors by creating a chimera based on the structures of known inhibitors EPZ-5676 and SGI-1027. rsc.org They replaced the adenine (B156593) or deazadenine moiety in the parent compounds with an aminopyrimidine group, aiming to mimic the natural cofactor S-adenosyl-L-methionine (SAM) in the enzyme's active site. rsc.org
Another study describes the synthesis of stable aminopyrimidine-curcumin analogues. nih.gov Curcumin (B1669340) is a natural product with known anticancer activity but suffers from poor stability and bioavailability. By replacing the reactive keto-enol group of curcumin with an aminopyrimidine pharmacophore, researchers aimed to improve the compound's drug-like properties while retaining its biological activity. nih.gov
Table 3: Examples of Chimeric Molecules with an Aminopyrimidine Moiety
| Aminopyrimidine Combined With | Target/Goal | Resulting Chimera Type |
|---|---|---|
| Fragments of other antitumor drugs | Multiple protein kinases | Multi-kinase inhibitors researchgate.net |
| Adenine/Deazadenine mimics | DOT1L enzyme | Non-nucleosidic DOT1L inhibitors rsc.org |
| Curcumin | Improved stability and bioavailability | Aminopyrimidine-curcumin analogues nih.gov |
Investigations into the Biological Activity and Molecular Mechanisms of Aminopyrimidine Derivative 8
Enzyme Inhibition Studies of Aminopyrimidine Derivative 8 and Analogues
The aminopyrimidine scaffold is a foundational structure for a multitude of enzyme inhibitors. ijpsjournal.com Research has explored its potential in inhibiting various enzyme classes, including kinases, glycosidases, and cholinesterases.
Kinase Inhibition Profiles
Aminopyrimidine derivatives have been extensively investigated as inhibitors of a wide range of protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer.
AXL Kinase: AXL, a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, is a known therapeutic target in cancer due to its role in proliferation, survival, and metastasis. biointerfaceresearch.com Novel series of aminopyrimidinylisoindoline derivatives have been designed and synthesized as potent AXL kinase inhibitors, with some compounds showing inhibitory activities (IC50) in the submicromolar range. nih.gov For instance, one study identified compound 1u as having exceptionally high efficacy with an IC50 value of less than 0.00050 μM. nih.govresearchgate.net
PLK1: Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, and its inhibition can lead to mitotic arrest and cell death, making it a promising target for cancer therapy. mdpi.comnih.gov Aminopyrimidine derivatives have been developed as potent PLK1 inhibitors. nih.govnih.govwipo.int Some aminopyrimidine-based compounds have been identified as dual inhibitors of both PLK1 and Bromodomain-containing protein 4 (BRD4), demonstrating a synergistic antitumor effect. mdpi.com
FLT3 and CHK1: Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are important targets in acute myeloid leukemia (AML). nih.gov Researchers have discovered 5-trifluoromethyl-2-aminopyrimidine derivatives that act as potent dual inhibitors of both FLT3 and CHK1. nih.govrsc.orgacs.org These dual inhibitors have shown the potential to overcome drug resistance associated with single-target FLT3 inhibition. nih.govacs.org One such dual inhibitor, compound 18 , not only displayed potent kinase inhibition but also showed a high selectivity over c-KIT, thereby reducing the risk of certain side effects like myelosuppression. acs.orgacs.org
BRD4: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that regulates the expression of key oncogenes. mdpi.com The aminopyrimidine moiety has been utilized in compounds that interact with key residues in the BRD4 binding site. nih.govacs.org For example, the kinase inhibitor BI2536, which contains an aminopyrimidine-related pteridine (B1203161) core, was found to bind to the KAc site of BRD4. acs.org
Other Kinases (IKKβ, ERK1/2, CDK4/6): The aminopyrimidine core is a feature in many approved anticancer drugs that target kinases, such as palbociclib (B1678290) and ribociclib (B560063) which inhibit CDK4/6. nih.gov
While the aminopyrimidine class shows broad activity against these kinases, specific inhibitory data for a compound explicitly named "this compound" against AXL Kinase, IKKβ, ERK1/2, FLT3, CHK1, BRD4, PLK1, or CDK4/6 was not identified in the reviewed literature.
Glycosidase Inhibition Capabilities
Glycosidases are enzymes that catalyze the hydrolysis of carbohydrates. The inhibitory potential of aminopyrimidine derivatives has been evaluated against members of this enzyme family.
β-Glucuronidase: Increased activity of β-glucuronidase is linked to several pathological conditions, including certain cancers and intestinal disorders. nih.govnih.gov In a study evaluating a series of twenty-seven 2-aminopyrimidine (B69317) derivatives for their β-glucuronidase inhibitory activity, a compound designated as derivative 8 exhibited significant inhibition. nih.gov It was categorized as a moderately active inhibitor. nih.gov The standard inhibitor used for comparison was D-saccharic acid 1,4-lactone. nih.govnih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| This compound | β-Glucuronidase | 72.0 ± 6.20 | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 nih.gov |
α-Glucosidase: No specific information regarding the inhibition of α-Glucosidase by a compound named "this compound" was found in the reviewed literature. However, other types of pyrimidine (B1678525) derivatives have been shown to possess inhibitory potential against α-glucosidase. researchgate.net
Cholinesterase Inhibition Spectrum
Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are key enzymes in the nervous system. Their inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. mdpi.com Several studies have designed and synthesized aminopyrimidine derivatives as cholinesterase inhibitors. researchgate.netacs.orgnih.gov These compounds are often designed as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. acs.org However, the search did not yield specific data for a compound labeled "this compound" against either Acetylcholinesterase or Butyrylcholinesterase.
Receptor Modulation by this compound
Beyond enzyme inhibition, aminopyrimidine derivatives have been developed as modulators of key cell surface receptors.
Adenosine (B11128) A2A Receptor Antagonism
The Adenosine A2A receptor is a significant target for therapeutic intervention in conditions like Parkinson's disease and other neurodegenerative disorders. google.com A study investigating 2-aminopyrimidine derivatives as potential antagonists of adenosine receptors identified a compound, 8m , as having high affinity for both the A1 and A2A receptors. nih.gov This compound, 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine, demonstrated potent antagonism at the A2A receptor. nih.gov Molecular docking studies suggest its interactions likely involve key residues such as Phe168 and Asn253 in the adenosine A2A binding site. nih.gov
| Compound | Target Receptor | Affinity (Kᵢ) (nM) |
|---|---|---|
| Aminopyrimidine derivative 8m | Adenosine A₂A Receptor | 6.34 nih.gov |
Voltage-Gated Potassium Channel Blocking Mechanisms
No specific information was found in the reviewed scientific literature concerning the mechanisms of voltage-gated potassium channel blocking by a compound identified as "this compound."
Modulation of Specific Cellular Signaling Pathways by this compound
The intricate network of cellular signaling pathways governs fundamental processes such as cell growth, proliferation, differentiation, and death. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. Aminopyrimidine derivatives have emerged as a significant class of compounds with the potential to modulate these pathways, and "this compound" has been a subject of investigation in this context.
The Nuclear Factor Kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. nih.govnih.gov Its constitutive activation is implicated in the pathogenesis of various cancers and inflammatory diseases. nih.govmdpi.com The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which allows the NF-κB p50-p65 dimer to translocate to the nucleus and initiate the transcription of target genes. nih.govfrontiersin.org
Research into the effects of aminopyrimidine derivatives on this pathway is ongoing. While direct studies on "this compound" and its specific modulation of NF-κB are not extensively detailed in the provided information, the broader class of aminopyrimidine compounds has been recognized for its potential to interfere with cellular signaling cascades. For instance, the inhibition of kinases, which are often upstream activators of NF-κB, is a known mechanism of action for some small molecule inhibitors targeting this pathway. nih.gov Given that aminopyrimidine derivatives are known to inhibit various kinases, it is plausible that "this compound" could indirectly influence NF-κB signaling, though specific evidence is required to confirm this.
The RAS-RAF-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a central signaling cascade that relays extracellular signals to the nucleus to control gene expression and prevent apoptosis. frontiersin.orgaging-us.com Hyperactivation of this pathway, often due to mutations in RAS or BRAF genes, is a major driver of tumorigenesis in a significant percentage of human cancers. frontiersin.orgresearchgate.net
Recent studies have highlighted the potential of aminopyrimidine derivatives as inhibitors of this cascade. Specifically, (thiophen-3-yl)aminopyrimidine derivatives have been identified as potent inhibitors of ERK1/2, the terminal kinases in this pathway. researchgate.netnih.gov One such derivative, 36c, demonstrated powerful inhibitory activity against ERK1/2 and showed significant antitumor efficacy in preclinical models of triple-negative breast cancer and colorectal cancer with BRAF and RAS mutations. nih.gov This compound was found to directly block the phosphorylation of downstream substrates like p90RSK and c-Myc. nih.gov While this study does not specifically name "this compound," it underscores the capacity of the aminopyrimidine scaffold to effectively target the RAS-RAF-MEK-ERK pathway. Further research would be needed to determine if "this compound" possesses similar inhibitory properties.
The regulation of the cell cycle and the induction of apoptosis (programmed cell death) are critical for maintaining tissue homeostasis, and their disruption is a fundamental aspect of cancer development. mdpi.comexp-oncology.com.ua Several aminopyrimidine derivatives have been shown to exert anticancer effects by interfering with these processes. exp-oncology.com.ua
For example, a spiroaminopyrimidine analogue, 9tBAP, was found to induce apoptosis in leukemia cells by down-regulating the expression of survivin, an anti-apoptotic protein. exp-oncology.com.ua This compound led to classic apoptotic features, including cell shrinkage, nuclear morphological changes, and an increase in the sub-G1 cell population, which is indicative of apoptotic cells. exp-oncology.com.ua Another study on an aminopyridine derivative, KRC-180, demonstrated its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in erythroleukemia cells. spandidos-publications.com This was associated with a decrease in the expression of cyclin B1. spandidos-publications.com Furthermore, certain dianilinopyrimidine derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in lung cancer cells. bohrium.com These findings collectively suggest that aminopyrimidine derivatives can influence cell fate by modulating key regulators of the cell cycle and apoptosis. The specific effects of "this compound" on these pathways would require direct experimental evaluation.
RAS-RAF-MEK-ERK Signaling Cascade Inhibition
Evaluation of Antiplatelet Aggregation Mechanisms
Platelet aggregation is a vital process in hemostasis, but its uncontrolled activation can lead to thrombosis and cardiovascular diseases. nih.gov Antiplatelet agents are therefore crucial in the prevention and treatment of such conditions. nih.gov The aminopyrimidine scaffold has been explored for its potential in developing new antiplatelet drugs. nih.govresearchgate.net
A study on a series of 2-aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine derivatives investigated their antiplatelet aggregation activities. nih.gov While none of the tested compounds showed significant activity against ADP-induced aggregation, some derivatives exhibited acceptable activity against aggregation induced by arachidonic acid. nih.gov The mechanism of action of aspirin, a well-known antiplatelet agent, involves the inhibition of cyclooxygenase (COX), which prevents the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator. ahajournals.org The varying activity of the synthesized aminopyrimidine derivatives against different inducers suggests they may act through specific pathways. For instance, ticagrelor, which contains a triazolopyrimidine core, acts as a P2Y12 receptor antagonist, directly inhibiting a key pathway in platelet activation. drugbank.com Further mechanistic studies are necessary to elucidate how "this compound" might interfere with platelet aggregation pathways.
Mechanistic Insights into Antimicrobial Action (Antibacterial, Antifungal, Antiviral)
The rise of antimicrobial resistance is a major global health concern, necessitating the discovery of new antimicrobial agents. ijpsjournal.comacs.org Aminopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. ijpsjournal.comjetir.orgrjptonline.org
Several studies have reported the synthesis and evaluation of various aminopyrimidine derivatives with significant antimicrobial potential. rjptonline.orgscispace.compharmahealthsciences.net For instance, certain 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives, designated as compounds 8d, 8e, and 8f, exhibited excellent antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria. scispace.com Similarly, pyrazolyl aminopyrimidine derivatives have shown potent antibacterial and antifungal activity. pharmahealthsciences.net
A promising strategy to combat bacterial infections without promoting resistance is to target virulence factors, which are molecules that enable pathogens to cause disease. acs.orgnih.gov This approach, known as anti-virulence therapy, aims to disarm pathogens rather than kill them. nih.gov
Recent research has focused on the ability of aminopyrimidine derivatives to inhibit bacterial virulence. One of the key virulence mechanisms in many pathogenic bacteria is quorum sensing (QS), a cell-to-cell communication system that coordinates the expression of virulence factors, including biofilm formation. researchgate.netnih.gov N-acyl-2-aminopyrimidine derivatives have been identified as inhibitors of biofilm formation in Acinetobacter baumannii, a challenging multidrug-resistant pathogen. researchgate.net Specifically, derivatives 3ac and 8d were shown to effectively inhibit biofilm formation and motility, suggesting they act as quorum sensing inhibitors. researchgate.net Another study highlighted a compound (compound 8) that inhibited the yeast-to-hyphae transition in Candida albicans, a critical virulence trait, and the secretion of extracellular hydrolytic enzymes. microbiologyresearch.org These findings indicate that aminopyrimidine derivatives can interfere with key pathogenic processes, offering a potential avenue for the development of novel antimicrobial therapies.
Data Tables
Table 1: Investigated Biological Activities of Aminopyrimidine Derivatives
| Biological Activity | Specific Target/Pathway | Investigated Derivative Class | Key Findings |
| Cell Signaling Modulation | |||
| NF-κB Pathway | Potential for indirect modulation via kinase inhibition | General aminopyrimidines | Plausible mechanism, requires specific investigation for derivative 8. |
| RAS-RAF-MEK-ERK Cascade | ERK1/2 | (Thiophen-3-yl)aminopyrimidines | Potent inhibition of ERK1/2 and downstream signaling. nih.gov |
| Cell Cycle & Apoptosis | Survivin, Cyclin B1 | Spiroaminopyrimidines, Aminopyridines | Induction of apoptosis and cell cycle arrest. exp-oncology.com.uaspandidos-publications.com |
| Antiplatelet Aggregation | Arachidonic acid-induced pathway | 2-Aminopyrimidines | Moderate inhibitory activity observed. nih.gov |
| Antimicrobial Action | |||
| Antibacterial | General | Tetrahydro-imidazo[1,2-a]pyrimidines | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. scispace.com |
| Inhibition of Virulence | Biofilm formation (Quorum Sensing) | N-acyl-2-aminopyrimidines | Effective inhibition of biofilm and motility in A. baumannii. researchgate.net |
| Yeast-hyphae transition | Compound 8 | Inhibition of key virulence factor in C. albicans. microbiologyresearch.org |
Broad-Spectrum Antimicrobial Activity Profiles
Aminopyrimidine derivatives have garnered significant attention within the scientific community due to their potential as broad-spectrum antimicrobial agents. ijpsjournal.comijpsjournal.com The ongoing challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and 2-aminopyrimidine derivatives have shown promise in this regard. ijpsjournal.comirjmets.com Research has demonstrated that these compounds can be effective against a wide range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govtandfonline.com The structural versatility of the aminopyrimidine core allows for extensive chemical modifications, which can enhance their antimicrobial efficacy and help overcome existing resistance mechanisms. ijpsjournal.com
In a notable study, a series of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives, labeled 8a-k , were synthesized from 2-aminopyrimidine and evaluated for their in vitro antibacterial activity. scispace.comnih.gov The investigation revealed that several of these derivatives exhibited significant antibacterial properties. Specifically, compounds 8d , 8e , and 8f demonstrated excellent activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium), with zones of inhibition ranging from 30 to 33 mm. scispace.comnih.gov These same compounds also displayed considerable activity against Pseudomonas aeruginosa (Gram-negative) and Streptococcus pyogenes (Gram-positive), with inhibition zones between 22 and 25 mm. scispace.comnih.gov
Another study on a different series of carbazole-substituted aminopyrimidines (designated 5a-p ) also highlighted their broad-spectrum antimicrobial potential. tandfonline.comresearchgate.net In this research, compounds 5c , 5g , 5j , and 5o were found to be effective against all selected bacterial strains, which included both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Shigella flexneri, Salmonella typhi) bacteria. tandfonline.comresearchgate.net Furthermore, compounds 5b , 5c , 5m , and 5o from the same series showed good activity against the fungal species Candida albicans and Aspergillus niger. tandfonline.comresearchgate.net
The antimicrobial potential of aminopyrimidine derivatives is a recurring theme in medicinal chemistry research. Studies have consistently shown that modifications to the aminopyrimidine scaffold can lead to compounds with potent and broad-spectrum activity. jetir.orgresearchgate.netjetir.org For instance, some pyrazolyl aminopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities against medically important bacterial and fungal strains, further underscoring the versatility of this class of compounds. pharmahealthsciences.net
The following data tables summarize the antimicrobial activity of representative aminopyrimidine derivatives from the aforementioned studies.
Table 1: Antibacterial Activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone Derivatives (8a-k)
| Compound | E. coli (Zone of Inhibition in mm) | S. aureus (Zone of Inhibition in mm) | P. aeruginosa (Zone of Inhibition in mm) | S. pyogenes (Zone of Inhibition in mm) |
| 8d | 30-33 | 30-33 | 22-25 | 22-25 |
| 8e | 30-33 | 30-33 | 22-25 | 22-25 |
| 8f | 30-33 | 30-33 | 22-25 | 22-25 |
Data sourced from Kethireddy et al., 2015. scispace.comnih.gov
Table 2: Antimicrobial Activity of Carbazole Substituted Aminopyrimidine Derivatives (5a-p)
| Compound | Antibacterial Activity | Antifungal Activity |
| 5b | - | Good |
| 5c | Good | Good |
| 5g | Good | - |
| 5j | Good | - |
| 5m | - | Good |
| 5o | Good | Good |
Note: "Good" indicates notable activity against the tested strains as reported in the study. For detailed quantitative data, the original research paper should be consulted. Data sourced from Adsul et al., 2013. nih.govtandfonline.comresearchgate.net
Structure Activity Relationship Sar and Structure Based Design of Aminopyrimidine Derivative 8 Analogues
Elucidation of Critical Pharmacophoric Elements within Aminopyrimidine Derivative 8
The aminopyrimidine scaffold is a well-established hinge-binding motif in numerous kinase inhibitors, and its derivatives are no exception. nih.gov The core structure's ability to form crucial hydrogen bonds within the ATP binding site of target proteins is a cornerstone of its biological activity. nih.govresearchgate.net
Key pharmacophoric features of aminopyrimidine derivatives include:
The 2-aminopyrimidine (B69317) core: This central heterocyclic system is paramount for activity, often forming two hydrogen bonds with the hinge region of kinases. researchgate.netnih.gov For instance, in the context of FGFR4 inhibitors, the 2-aminopyrimidine core interacts with the backbone amino and carbonyl groups of a key alanine (B10760859) residue. nih.gov
Hydrogen Bond Donors and Acceptors: The amino group at the C2 position and the pyrimidine (B1678525) nitrogens are critical hydrogen bond donors and acceptors, respectively. researchgate.net Pharmacophore models developed for antimalarial aminopyrimidine derivatives consistently highlight the importance of a hydrogen bond donor and two hydrogen bond acceptors for activity. researchgate.net
Aromatic/Hydrophobic Regions: The presence of aromatic or hydrophobic substituents at various positions on the pyrimidine ring is crucial for occupying hydrophobic pockets within the target's binding site and engaging in van der Waals and π-π stacking interactions. nih.govnih.gov
A study on 2-aminopyrimidine derivatives as FGFR4 inhibitors revealed that the 2-aminopyrimidine core, along with a tetra-substituted phenyl group, were key to its potent inhibition. The core formed essential hydrogen bonds, while the phenyl group fit into a hydrophobic back pocket. nih.gov Similarly, for BACE1 inhibitors, molecular modeling has been instrumental in designing substituted aminopyrimidine derivatives that effectively interact with the catalytic site. tandfonline.com
Impact of Substituent Variations on Biological Potency and Selectivity
The biological activity and selectivity of this compound analogues are profoundly influenced by the nature, position, and stereochemistry of their substituents.
The strategic placement of substituents with varying electronic properties (electron-donating or electron-withdrawing) on the pyrimidine ring and its appendages can dramatically alter potency and selectivity.
Substitution at the 4- and 6-positions: Modifications at these positions often target hydrophobic regions of the binding pocket. In a series of 2-anilinopyrimidine derivatives, the nature of the substituent on the phenyl ring at position 4 significantly impacted anticancer activity. mdpi.com For instance, a small electron-withdrawing group like chlorine at this position led to the most potent compound against several cancer cell lines. mdpi.com Conversely, bulky or electron-donating groups at the same position sometimes resulted in decreased activity. mdpi.com
Substitution at the 5-position: This position has also been a key site for modification. In the development of FGFR4 inhibitors, moving a methyl group from the 3'-position to the 6'-position on a phenyl ring attached to the pyrimidine core resulted in a complete loss of inhibitory activity. nih.gov However, substitution at the 5'-position led to a slight increase in potency. nih.gov The introduction of a cyano (CN) group at the 5-position of the pyrimidine ring has also been shown to enhance anticancer activity in certain analogues. mdpi.com
Electronic Effects: The electronic nature of substituents plays a critical role. Research on purine (B94841) systems, which are structurally related to pyrimidines, has shown that substituents on carbon atoms have a more pronounced effect on the electronic structure than those on nitrogen atoms, with the C8 position (analogous to certain positions on the pyrimidine ring) having the strongest influence. In 2-aminopyrimidine derivatives targeting β-glucuronidase, the length of an alkoxy chain substituent was found to be important for inhibitory activity, with a methoxy (B1213986) group being inactive while a butoxy group showed activity. mdpi.com The introduction of a nitro group, a strong electron-withdrawing group, on a phenyl substituent at C-4 of the pyrimidine core has been shown to significantly increase anti-plasmodial activity. nih.gov
The following table summarizes the observed effects of various substituents on the biological activity of aminopyrimidine analogues:
| Compound Series | Substituent Position | Substituent Type | Effect on Activity | Reference |
| 2-Anilinopyrimidines | Phenyl at C4 | Chlorine (electron-withdrawing) | Increased anticancer potency | mdpi.com |
| 2-Anilinopyrimidines | Phenyl at C4 | OCH₃, CF₃, OCF₃ | Weak anticancer activity | mdpi.com |
| 2-Aminopyrimidines | Pyrimidine C5 | Cyano (CN) | Potent anticancer activity | mdpi.com |
| FGFR4 Inhibitors | Phenyl at pyrimidine core | 6'-Methyl | Total loss of activity | nih.gov |
| FGFR4 Inhibitors | Phenyl at pyrimidine core | 5'-Methyl | Slightly increased potency | nih.gov |
| β-Glucuronidase Inhibitors | Phenyl at C4 | Butoxy | Hydrophobic interaction, significant inhibition | mdpi.com |
| Anti-plasmodial agents | Phenyl at C4 | Nitro (electron-withdrawing) | Significant increase in activity | nih.gov |
Stereochemistry is a critical factor in the optimization of aminopyrimidine analogues, as the three-dimensional arrangement of atoms can significantly impact ligand-receptor interactions.
The introduction of chiral centers can lead to enantiomers or diastereomers with vastly different biological activities. For instance, stable hemiaminals of 2-aminopyrimidine derivatives possess a tetrahedral carbon atom that acts as a stereogenic center. mdpi.com The specific conformation adopted by these molecules, whether stretched or twisted, influences their interaction with biological targets. mdpi.com
In the design of FGFR4 inhibitors, the introduction of a methyl group at the benzyloxyl linker, which would introduce a chiral center, resulted in a dramatic 220-fold loss in potency, highlighting the sensitivity of the binding pocket to stereochemical changes. nih.gov While not always leading to improved activity, the exploration of stereoisomers is a crucial step in lead optimization to identify the most active and selective configuration.
Positional and Electronic Effects of Substituents on Activity
Conformational Analysis and Bioisosteric Replacement Strategies for this compound Analogues
Conformational analysis and bioisosteric replacement are powerful strategies employed to enhance the drug-like properties of aminopyrimidine analogues.
Conformational Analysis: Understanding the preferred three-dimensional arrangement of a molecule is crucial for predicting its binding mode. For example, the n-butane-like anti-form configuration, with a dihedral angle of approximately ±180°, has been used as a bioisostere for a phenyl ring to mimic the conformation of a parent compound in the design of FGFR4 inhibitors. nih.gov Computational studies, such as potential energy scans, are used to identify the most stable conformers of pyrimidine derivatives. researchgate.net
Bioisosteric Replacement: This strategy involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com In the optimization of aminopyrimidine derivatives, bioisosteric replacements are common. For instance, a pyrazolo[3,4-d]pyrimidine scaffold has been used as a bioisosteric replacement for the purine scaffold of roscovitine (B1683857) to develop new CDK2 inhibitors. rsc.org The replacement of a metabolically liable benzyloxy group with other linkers is a common strategy to improve metabolic stability. nih.gov Fluorine and its containing groups are often used as bioisosteres for hydrogen or hydroxyl groups to modulate metabolic stability and binding interactions. sci-hub.se
The following table provides examples of bioisosteric replacements used in the design of aminopyrimidine analogues:
| Original Group/Scaffold | Bioisosteric Replacement | Purpose | Reference |
| Phenyl ring | n-butane-like moiety | Mimic conformation | nih.gov |
| Purine scaffold | Pyrazolo[3,4-d]pyrimidine | Develop novel CDK2 inhibitors | rsc.org |
| Hydrogen | Fluorine | Modulate metabolism/pKa | cambridgemedchemconsulting.comsci-hub.se |
| Benzyloxy group | Methyleneoxyl moiety | Improve metabolic stability | nih.gov |
Ligand-Based Design Approaches for this compound Optimization
In the absence of a known receptor structure, ligand-based design approaches are invaluable for optimizing aminopyrimidine analogues. These methods use the structural information of known active ligands to develop pharmacophore models and guide the design of new compounds. biointerfaceresearch.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for antimalarial 2,4-diaminopyrimidines was developed that consisted of one hydrogen donor, two hydrogen acceptors, and one aromatic region. researchgate.net Such models serve as templates for virtual screening and the design of new molecules with potentially improved activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. 2D-QSAR and 3D-QSAR methods, such as k-nearest neighbor molecular field analysis (kNN-MFA), have been successfully applied to aminopyrimidine derivatives to predict their antimalarial activity and guide further optimization. researchgate.net
Ligand-based design has been successfully used to discover novel 4,6-disubstituted 2-aminopyrimidines as inhibitors of the Receptor for Advanced Glycation End products (RAGE). nih.gov By applying these computational strategies, new aminopyrimidine derivatives can be designed with improved potency, selectivity, and pharmacokinetic profiles. biointerfaceresearch.com
Computational and in Silico Investigations of Aminopyrimidine Derivative 8
Molecular Docking Simulations of Aminopyrimidine Derivative 8 with Defined Biological Targets
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net For this compound and its related compounds, docking simulations have been instrumental in elucidating interactions with various biological targets, including kinases and other enzymes implicated in disease. researchgate.netmdpi.comscispace.comd-nb.info
Prediction of Binding Modes and Intermolecular Interactions
Docking studies have successfully predicted the binding modes of aminopyrimidine derivatives within the active sites of several key proteins. A recurring motif in these interactions is the formation of hydrogen bonds between the aminopyrimidine core and specific amino acid residues of the target protein. researchgate.netresearchgate.net For instance, in studies involving cyclin-dependent kinases (CDKs), the aminopyrimidine scaffold has been shown to establish crucial hydrogen bonds within the binding site. researchgate.net
In the context of Heat Shock Protein 90 (HSP90), the aminopyrimidine scaffold is a known binding motif. researchgate.net Docking simulations revealed that ligands containing this scaffold can establish hydrogen bonds, contributing to their binding affinity. researchgate.net Similarly, in studies on CDK2, derivatives of roniciclib (B612086), which contains an aminopyridine core, demonstrated direct hydrogen bond interactions between the aminobutanol (B45853) chain and the carboxyl group of Asp145. nih.gov Specifically, for a derivative designated as D8, this direct hydrogen bond implies a more intimate and specific binding. nih.gov
The introduction of different substituents on the aminopyrimidine core can significantly influence these interactions. For example, the presence of a thiourea (B124793) fragment in certain pyridone derivatives was found to increase their affinity for selected receptors. d-nb.info In the case of organophosphorus aminopyrimidines targeting DNA gyrase, the R-enantiomer of a specific derivative (2c) showed that the NH group at the 2-position of the aminopyrimidine ring forms two hydrogen bonds with the ASP1083 residue, highlighting the necessity of this group for bioactivity. nih.gov
The table below summarizes key intermolecular interactions predicted for aminopyrimidine derivatives with various biological targets.
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | Asp145 | Hydrogen Bond | nih.gov |
| Heat Shock Protein 90 (HSP90) | Not specified | Hydrogen Bond | researchgate.net |
| DNA Gyrase | ASP1083 | Hydrogen Bond | nih.gov |
| c-Met Kinase | Arg1208, Tyr1230 | Not specified | mdpi.com |
| AXL Receptor Tyrosine Kinase | ASP690, LEU620 | Not specified | biointerfaceresearch.com |
| Polo-like kinase 1 (PLK1) | Asn181 | Hydrogen Bond | mdpi.com |
| Bromodomain-containing protein 4 (BRD4) | Not specified | Hydrogen Bond | mdpi.com |
Correlation of Computational Binding Energies with Experimental Potency
A critical aspect of molecular docking is the correlation of calculated binding energies with experimentally determined biological activities, such as IC50 values. A strong correlation can validate the docking protocol and provide confidence in its predictive power.
For a series of 2-anilinopyrimidine derivatives targeting CDKs, the MM/PBSA method for calculating binding free energy showed a high correlation with experimental activity. mdpi.com In another study on aminopyrimidine derivatives as A1 adenosine (B11128) receptor (A1AR) antagonists, free energy perturbation (FEP) calculations were used to predict binding free energies, which were then compared with experimental data. diva-portal.org A scatter plot of predicted versus experimental binding free energies for the A1AR showed a good correlation, with an R² value of 0.83 being reported for a set of CDK2 inhibitors. nih.govdiva-portal.org
The table below presents a comparison of computational binding energies and experimental potencies for selected aminopyrimidine derivatives.
| Compound | Target | Computational Binding Energy (kcal/mol) | Experimental Potency (IC50) | Reference |
| Compound 5b | CDK9 | Not specified | 0.059 µM | mdpi.com |
| Compound 5d | CDK8 | Not specified | 0.716 µM | mdpi.com |
| Compound 5f | CDK7 | Not specified | 0.479 µM | mdpi.com |
| Sonidegib aminopyrimidine | AXL Kinase | -12.3 | Not specified | biointerfaceresearch.com |
| Vemurafenib aminopyrimidine | AXL Kinase | -10.0 | Not specified | biointerfaceresearch.com |
| Compound 7 | PLK1 | -7.93 | 0.4 µM (MDA-MB-231) | mdpi.com |
| R-enantiomer of 2c | DNA Gyrase | -9.55 | 4 µg/mL (MRSA) | nih.gov |
Molecular Dynamics (MD) Simulations for Assessing Ligand-Target Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability over time. researcher.life These simulations can confirm the binding modes predicted by docking and offer insights into the conformational changes of both the ligand and the protein. researcher.lifeworldscientific.com
For novel aminopyrimidine derivatives targeting mutant Epidermal Growth Factor Receptor (EGFR), MD simulations revealed that a lead compound, OS7, maintained a stable conformation throughout a 100 ns simulation. researcher.liferesearchgate.net This stability suggested a better potential for targeting the mutant EGFR. researcher.liferesearchgate.net Similarly, MD simulations of CDK2 bound to different roniciclib derivatives showed high stability over the last 60 ns of the simulation, with the root-mean-square deviation (RMSD) indicating a relatively stable behavior, particularly for derivative D10. nih.gov
In a study of 2-anilinopyrimidine derivatives as CDK9 inhibitors, MD simulations were employed to confirm the docking results and compute binding free energies. mdpi.com The stability of the complex within the enzyme's pocket was demonstrated by a 100 ns molecular dynamic simulation. researcher.life
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.trscirp.org
A QSAR analysis was applied to a series of aminopyrimidine derivatives as inhibitors of Mycobacterium tuberculosis protein kinase B (PknB). dergipark.org.trdergipark.org.tr Using multiple linear regression (MLR), a statistically significant QSAR model was developed with a cross-validated correlation coefficient (R²CV) of 0.973 and an external predictive ability (R²) of 0.778. dergipark.org.tr This indicates that the model has good robustness and predictability. dergipark.org.tr
For a series of 2-aminopyridine (B139424) inhibitors of c-Met kinase, 3D-QSAR models (CoMFA and CoMSIA) were built to explore the relationships between the chemical structures and their bioactivities. mdpi.com These models provided 3D contour maps that offered a detailed understanding of the key structural features responsible for the inhibitory activity. mdpi.com
Virtual Screening and Hit Identification Approaches for this compound Analogues
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach has been successfully used to identify novel aminopyrimidine analogues with desired biological activities. scispace.comdergipark.org.tr
A structure-based virtual screening (SBVS) approach using the PubChem database was employed to identify potential aminopyrimidine derivatives targeting the EGFR kinase domain. researcher.liferesearchgate.net This screening identified three derivatives—OS7, OS54, and OS96—that exhibited favorable binding affinity scores. researcher.liferesearchgate.net In another example, a consensus virtual screening approach combining a hologram quantitative structure-activity relationship (HQSAR) model and molecular docking was used to discover potential flavivirus protease inhibitors from a dataset of 7.6 million compounds. nih.govresearchgate.net
Computational Target Prediction Methodologies for this compound
Computational target prediction methods are used to identify the potential biological targets of a small molecule. These approaches are valuable for understanding a compound's mechanism of action and for identifying potential off-target effects.
The SwissTargetPrediction server is a commonly used tool for this purpose. For computationally designed aminopyrimidine derivatives, this tool was used to identify potential protein targets. biointerfaceresearch.com For instance, for a thiazolo[4,5-b]quinoxaline derivative, target prediction suggested activity against kinase, lyase, and phosphodiesterase with certain probabilities. researchgate.net These predictions can guide further experimental validation and drug development efforts. bohrium.com
Pharmacokinetic Property Prediction for this compound and Analogues
The evaluation of pharmacokinetic properties—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a critical phase in the drug discovery pipeline. In silico, or computational, methods provide an early-stage assessment of a compound's potential drug-like characteristics, helping to identify candidates with favorable profiles and flag those likely to fail later in development. researchgate.net For aminopyrimidine derivatives, various computational tools and models are employed to predict their pharmacokinetic behavior.
Research into novel pyrimidine (B1678525) derivatives has utilized in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction software to evaluate their potential as therapeutic agents. researchgate.net In one study focusing on pyrimidine derivatives as potential KSP inhibitors, several newly synthesized compounds, including a derivative designated as compound 8 , underwent ADMET prediction. researchgate.net The primary goal of these predictions is to optimize the drug-like properties of lead compounds. researchgate.net
Similarly, another investigation of novel aminopyrimidine derivatives, designated BCT 1-8, included computational ADME predictions to assess their pharmacological suitability. iipseries.org The findings from these in silico analyses help to confirm whether the designed compounds adhere to established criteria for drug-likeness, such as Lipinski's rule of five. iipseries.org
The primary parameters assessed in these computational evaluations include gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family.
Predictions for gastrointestinal (GI) absorption are crucial for orally administered drug candidates. For a series of aminopyrimidine derivatives denoted as BCT 1-8, in silico models predicted high gastrointestinal absorption for all compounds in the series, including BCT-8 . iipseries.org
Blood-brain barrier (BBB) penetration is another key factor, particularly for drugs targeting the central nervous system. For a set of synthesized 2-substituted pyrimidine derivatives, which included aminopyrimidine 8 , the BBB penetration was predicted to be high, suggesting potential utility in treating brain cancers like glioblastoma. researchgate.net In contrast, for the BCT series of compounds, most derivatives, including BCT-1 through BCT-5 and BCT-8, were predicted to have no BBB permeability. iipseries.org
| Compound Series | Compound | Predicted Gastrointestinal (GI) Absorption | Predicted Blood-Brain Barrier (BBB) Permeability | Source |
|---|---|---|---|---|
| 2-Substituted Pyrimidines | Aminopyrimidine 8 | Data not specified | High | researchgate.net |
| BCT Series | BCT-8 | High | No | iipseries.org |
The metabolic stability of a drug candidate is often evaluated by predicting its interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. In silico studies on the BCT series of aminopyrimidine derivatives predicted that most compounds in the series (BCT 1-8) would act as inhibitors of CYP2C19 and CYP3A4 isomers. iipseries.org This indicates a potential for drug-drug interactions if these compounds were to be co-administered with other drugs metabolized by these enzymes.
| Compound Series | Compound | Predicted Inhibition of Cytochrome P450 Isoforms | Source |
|---|---|---|---|
| BCT Series | BCT-8 | Inhibitor of CYP2C19 and CYP3A4 | iipseries.org |
In silico ADME studies serve as a valuable preliminary screening tool. The collective findings from various computational models suggest that while certain aminopyrimidine derivatives, including those designated as compound 8 in different studies, exhibit promising absorption characteristics, their potential for BBB penetration and metabolic inhibition can vary significantly depending on their specific structural features.
Preclinical Biological Evaluation of Aminopyrimidine Derivative 8
In Vitro Efficacy Studies
The in vitro evaluation of Aminopyrimidine derivative 8 has been conducted through a series of assays to characterize its mechanism of action, enzymatic inhibition, and effects on cellular processes in disease-relevant contexts.
Cell-Based Assays for Targeted Pathway Modulation
Research has identified an aminopyrimidine compound, designated as derivative 8 , as a potent antagonist of the P2Y14 receptor (P2Y14R). In cell-based assays, this compound demonstrated the ability to restrain monosodium uric acid (MSU)-induced pyroptosis in THP-1 cells. This effect was attributed to its capacity to block the activation of the Nod-like receptor 3 (NLRP3) inflammasome, indicating a specific modulation of this inflammatory pathway. nih.gov
Furthermore, separate studies have described a (thienopyrimidin-2-yl) aminopyrimidine, also referred to as compound 8 , as a dual pan-PI3-kinase/mTOR inhibitor. researchgate.net The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. researchgate.net
Biochemical Enzyme Activity Assays
In enzymatic assays, Aminopyrimidine derivative 8 was evaluated for its inhibitory activity against β-glucuronidase, an enzyme implicated in pathological conditions such as colon cancer. jneurosci.orgresearchgate.net The compound exhibited moderate but significant inhibitory action against E. coli β-glucuronidase. jneurosci.orgnih.govacs.org The half-maximal inhibitory concentration (IC₅₀) was determined, providing a quantitative measure of its potency.
| Target Enzyme | This compound IC₅₀ (µM) | Standard (D-saccharic acid 1,4-lactone) IC₅₀ (µM) | Source |
|---|---|---|---|
| β-Glucuronidase | 72.0 ± 6.20 | 45.75 ± 2.16 | jneurosci.orgacs.org |
Another study identified a different Aminopyrimidine derivative 8 as a highly potent antagonist of the P2Y14 receptor, with activity in the nanomolar range.
| Target Receptor | This compound IC₅₀ | Source |
|---|---|---|
| P2Y14R | 2.46 nM | nih.gov |
Cell Proliferation and Cytotoxicity Assays in Disease-Relevant Cell Lines
The cytotoxic potential of an aminopyrimidine compound, designated as derivative 8 , was assessed against a panel of four human cancer cell lines using an MTT assay. The results indicated that the compound induced a dose-dependent inhibition of cancer cell proliferation. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, were determined for each cell line.
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|
| MCF-7 | Human Breast Cancer | 31.45 | |
| A549 | Human Lung Cancer | 28.52 | |
| HeLa | Human Cervical Cancer | 45.14 | |
| SW-480 | Human Colon Cancer | 62.81 |
Analysis of Apoptosis and Cell Cycle Arrest Induction
Investigations into the mechanism of action for certain aminopyrimidine derivatives have revealed their capacity to induce programmed cell death. Specifically, a thienopyrimidin-2-yl-aminopyrimidine known as compound 8 was found to induce apoptosis in human prostate (PC3) and breast (MCF7.1) cancer cells through the suppression of the PI3K/Akt/mTOR pathway. researchgate.net The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to the elimination of malignant cells. researchgate.net
Future Perspectives and Research Trajectories for Aminopyrimidine Derivative 8
Exploration of Novel Therapeutic Applications Beyond Current Scope
While initial studies have identified specific activities for compounds designated as "aminopyrimidine derivative 8," the structural versatility of the aminopyrimidine core suggests a much broader therapeutic potential. ijpsjournal.comchemrj.org Research has documented an aminopyrimidine derivative, identified as compound 8 in its respective study, as a moderate inhibitor of β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections. mdpi.com Another study highlighted a different compound, also designated as derivative 8, for its potent anticancer activity. The future for this specific derivative and its close analogues lies in systematically exploring activities beyond these initial findings.
Potential areas for investigation include:
Neurodegenerative Diseases: Analogues could be screened as inhibitors of enzymes like BACE1, a key target in Alzheimer's disease research. rsc.org
Infectious Diseases: The aminopyrimidine scaffold is known to produce antibacterial agents. ijpsjournal.com Analogues of derivative 8 could be tested against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. nih.gov
Oncology: Beyond general cytotoxicity, future research could focus on specific cancer-related pathways. For instance, screening for inhibition of Cyclin-Dependent Kinases (CDKs) like CDK8 or Polo-like Kinase 1 (PLK1) could uncover more targeted anticancer activities. mdpi.com The table below summarizes the inhibitory activities of various aminopyrimidine derivatives, suggesting potential targets for analogues of derivative 8.
| Derivative/Compound | Target Enzyme/Cell Line | Measured Activity (IC₅₀) | Reference |
| Compound 8 | β-Glucuronidase | 72.0 ± 6.20 µM | mdpi.com |
| Compound 8 | MDA-MB-231 (Breast Cancer) | 0.4 µM | mdpi.com |
| Compound 8 | HT-29 (Colon Cancer) | 0.79 µM | mdpi.com |
| Compound 8 | U-937 (Lymphoma) | 1.85 µM | mdpi.com |
| APD-94 | HT29 (Colon Cancer) | Markedly inhibited proliferation | nih.gov |
| Derivative 18 | FLT3 Kinase | Potent Inhibition | acs.org |
This table presents data from different studies where compounds were designated as "derivative 8" or other specific names; these are not the same molecule but illustrate the potential of the scaffold.
Development of Advanced Synthetic Methodologies for this compound Analogues
To explore the vast chemical space around this compound, the development of advanced, efficient, and versatile synthetic methods is paramount. Traditional synthesis often involves multi-step processes, but modern methodologies offer streamlined alternatives to generate libraries of analogues for screening. chemrj.org
Key advanced methodologies include:
Flow Synthesis: Continuous flow chemistry offers enhanced safety, scalability, and automation. A "catch-react-release" method using monolith-supported reagents has been successfully developed for the synthesis of 2-aminopyrimidines, showcasing its potential for creating diverse libraries. nih.gov
Combinatorial Synthesis: The generation of large, focused libraries of compounds through parallel synthesis is a powerful tool for lead optimization. nih.gov This approach allows for rapid exploration of structure-activity relationships (SAR).
Direct C-H Functionalization: These methods allow for the direct modification of the pyrimidine (B1678525) core without pre-functionalized starting materials, representing a more atom-economical and greener approach to creating analogues. nih.gov
| Synthetic Strategy | Description | Advantages | Reference |
| Flow Synthesis | Uses monolith-supported reagents in a continuous flow system for a "catch-react-release" process. | High efficiency, scalability, automation, improved safety. | nih.gov |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Eco-friendly, rapid synthesis times, often improved yields. | nih.gov |
| Direct C-H Amination | A metal-free method using molecular oxygen as a green oxidant to form the pyrimidine ring. | Environmentally friendly, avoids transition metals, high atom economy. | nih.gov |
| Combinatorial Library Synthesis | Parallel synthesis of a large number of derivatives from a common core structure. | Rapid generation of diverse analogues for high-throughput screening and SAR studies. | nih.gov |
Integration of Multi-Omics Data in Comprehensive Understanding of Biological Effects
To fully comprehend the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-biology perspective. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of a drug's effect on cellular physiology. mdpi.comnih.gov
Transcriptomics (RNA-Seq) can reveal how the compound alters gene expression, identifying entire pathways that are up- or down-regulated.
Proteomics analyzes changes in the protein landscape, confirming that altered gene expression translates to functional changes and identifying post-translational modifications. researchgate.net
Metabolomics provides a real-time snapshot of the metabolic state of a cell, showing the ultimate downstream effects of the compound on cellular processes like energy production and biosynthesis. nih.govcreative-proteomics.comnih.gov
By combining these datasets, researchers can build comprehensive models of the drug's mechanism of action, identify potential off-target effects, discover biomarkers for efficacy, and understand mechanisms of resistance. mdpi.comresearchgate.netresearchgate.net This multi-omics approach is crucial for advancing promising compounds like this compound from a laboratory curiosity to a potential therapeutic candidate. researchgate.netdntb.gov.ua
Role of Advanced Computational Chemistry in Guiding Next-Generation Derivative Design
Advanced computational chemistry is an indispensable tool for accelerating the drug discovery process, saving both time and resources by predicting the properties of new molecules before they are synthesized. tandfonline.com For a scaffold like aminopyrimidine, computational methods can guide the rational design of next-generation derivatives of compound 8 with improved potency, selectivity, and pharmacokinetic properties.
Key computational techniques include:
Molecular Docking: This method predicts the preferred binding orientation of a molecule to its target protein. mdpi.com Studies on aminopyrimidine derivatives have used docking to successfully predict interactions with targets like AXL kinase and β-glucuronidase, correlating well with experimental data. mdpi.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new molecules with a high probability of being active.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models build mathematical relationships between the chemical structures of a series of compounds and their biological activities. tandfonline.com These models can predict the activity of new, unsynthesized analogues and highlight which structural features are most important for potency. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of a compound and its target protein over time, providing insights into the stability of their interaction and the dynamic nature of the binding pocket.
| Computational Technique | Application in Aminopyrimidine Research | Key Insights | Reference |
| Molecular Docking | Predicting binding modes of derivatives in target enzymes like β-glucuronidase and various kinases. | Identifies key amino acid interactions and binding affinity. | mdpi.com |
| 2D/3D-QSAR | Building models to predict the activity of new derivatives against targets like the EGFR TMLR mutant. | Elucidates structural requirements for high potency. | tandfonline.com |
| Pharmacophore Modeling | Defining essential structural features for activity against targets like P-glycoprotein or malarial enzymes. | Guides virtual screening and rational design of new leads. | researchgate.net |
| MD & QTAIM | Analyzing the stability and electronic nature of ligand-receptor complexes for BACE1 inhibitors. | Provides detailed understanding of binding interactions. | rsc.org |
Strategies for Addressing Potential Resistance Mechanisms in Targeted Therapies
A major challenge in targeted therapy, particularly in oncology, is the development of drug resistance. nih.gov As analogues of this compound are developed, especially as kinase inhibitors, it is critical to proactively devise strategies to overcome potential resistance.
Resistance can emerge through several mechanisms:
Target Mutation: The target protein (e.g., a kinase) can mutate, preventing the drug from binding effectively. This is a common issue with EGFR and FLT3 inhibitors. tandfonline.comresearchgate.net
Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway.
Drug Efflux: Increased expression of efflux pumps can remove the drug from the cell before it can reach its target.
Future research should focus on strategies to combat these mechanisms:
Design of Covalent or Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to design compounds that bind irreversibly or at a different site on the target protein can be effective against resistance mutations.
Development of Dual-Target Inhibitors: Creating single molecules that inhibit two different key targets simultaneously can be a powerful strategy. mdpi.comacs.org For example, a dual FLT3/CHK1 inhibitor can overcome both acquired and adaptive resistance in certain leukemias. acs.orgresearchgate.net Similarly, dual BRD4/PLK1 inhibitors are being explored. mdpi.com
Combination Therapies: Identifying synergistic combinations of this compound analogues with other drugs can help prevent the emergence of resistant clones.
Overcoming Bacterial Resistance: In the context of infectious diseases, some 2-aminopyrimidines have been shown to suppress bacterial resistance to conventional antibiotics, a concept that could inspire new approaches in other therapeutic areas.
By anticipating and addressing resistance from the early stages of drug design, the long-term clinical viability of therapies based on the this compound scaffold can be significantly enhanced.
Q & A
Q. What are established synthetic pathways for preparing aminopyrimidine derivative 8, and how can reaction conditions be optimized?
this compound can be synthesized via multistep procedures involving cyclocondensation of substituted precursors. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized by reacting aminopyrazoles with β-ketoesters or β-diketones under reflux in acetic acid . Optimization requires monitoring reaction time (typically 4-8 hours) and temperature (80-120°C) to avoid side products. Purity is enhanced via recrystallization using ethanol/water mixtures (70:30 v/v) .
Q. What analytical techniques are recommended for structural characterization of this compound?
Key techniques include:
- NMR spectroscopy : Assign aromatic protons (δ 7.5-9.0 ppm) and amine protons (δ 5.0-6.5 ppm) to confirm substitution patterns.
- LC-MS : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for retention time analysis. Detect molecular ions via positive-mode electrospray ionization (e.g., [M+H]+ at m/z 321.2) .
- Elemental analysis : Validate purity (>98%) by matching experimental and theoretical C/H/N percentages (e.g., C 62.83%, H 4.77%, N 24.43%) .
Advanced Research Questions
Q. How do substituent positions (e.g., 7,8-fused vs. 8,9-fused rings) influence the binding affinity of this compound to biological targets?
Structural modifications significantly alter binding. For instance, introducing a (4′-phenyl)-phenethyl group to the 7,8-fused core reduces μ-opioid receptor affinity by 13-fold, while the same substituent on an 8,9-fused system increases affinity by 32-fold . These discrepancies arise from steric hindrance and hydrophobic pocket compatibility differences. Use comparative molecular docking (e.g., AutoDock Vina) to map substituent-target interactions and validate via radioligand binding assays (IC₅₀ values) .
Q. How can contradictory structure-activity relationship (SAR) data between aminopyrimidine derivatives be resolved?
Contradictions often stem from divergent assay conditions or target conformations. For example, N-benzyl substitution reduces κ-opioid binding by 240-fold in 7,8-fused systems but enhances it in 8,9-fused derivatives . Address inconsistencies by:
Q. What computational strategies are effective for modeling non-covalent interactions between this compound and protein targets?
Use QM/MM simulations to partition systems into quantum (ligand) and molecular mechanics (protein) regions. For JNK protein interactions, calculate averaged Ch···X distances (e.g., 3.2 Å for halogen bonds) using Independent Gradient Model (IGMH) and Quantum Theory of Atoms in Molecules (QTAIM) . Validate with free-energy perturbation (FEP) to estimate binding ΔG values (±0.5 kcal/mol accuracy).
Q. How can biological assay conditions be optimized to evaluate the efficacy of this compound in enzyme inhibition studies?
- Kinetic assays : Use continuous spectrophotometric methods (e.g., NADH oxidation at 340 nm) with substrate concentrations at Km (e.g., 50 µM ATP for kinases).
- IC₅₀ determination : Employ 8-point dose-response curves (0.1 nM–100 µM) and fit data to Hill equations (GraphPad Prism).
- Counteract solubility issues : Add co-solvents (≤1% DMSO) and validate with dynamic light scattering (DLS) .
Methodological Considerations
- Data interpretation : Cross-reference NMR splitting patterns with DFT-calculated chemical shifts (Gaussian 16) .
- Troubleshooting synthesis : Monitor intermediates via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) to identify stalled reactions .
- Ethical handling : Adhere to institutional guidelines for cytotoxic compounds (e.g., PPE, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
